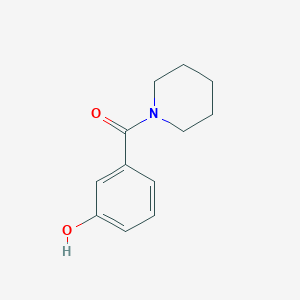

3-(1-Piperidinylcarbonyl)phenol

Descripción

Contextualization of Phenolic Amide Compounds in Modern Medicinal Chemistry

Phenolic amides, which are characterized by a phenolic moiety linked to an amine via an amide bond, represent a class of compounds with significant and diverse biological activities. nih.gov These structures are found in numerous natural products and have attracted considerable attention in medicinal chemistry for their potential as therapeutic agents. nih.govacs.org

Research has demonstrated that phenolic amides possess a wide spectrum of bioactivities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govrsc.org Their ability to scavenge free radicals and inhibit enzymes involved in inflammatory pathways makes them promising candidates for drug development. rsc.orgresearchgate.net For instance, certain synthetic phenolic amides have been shown to inhibit lipid peroxidation and reduce the production of inflammatory mediators like nitric oxide and tumor necrosis factor-alpha (TNF-α). rsc.org

Furthermore, phenolic amides have been investigated for their antimicrobial and immunomodulatory effects. acs.orgacs.org Some have displayed excellent activity against agricultural pests and bacterial strains. acs.org Others have been found to enhance immune responses by stimulating the proliferation of lymphocytes and the release of cytokines. acs.org The mechanism of action for some phenolic amides involves the inhibition of critical metabolic pathways, such as de novo nucleotide biosynthesis in bacteria, highlighting their potential as novel antibacterial agents. nih.gov The development of efficient synthetic methods, including one-pot and flow chemistry protocols, has made this diverse class of compounds more accessible for structure-activity relationship studies and further biological evaluation. nih.govacs.org

Significance of Substituted Phenols in Chemical Biology Research

Substituted phenols are a cornerstone of organic chemistry and are indispensable in the fields of medicine, agriculture, and materials science. oregonstate.edu The specific arrangement of substituents on the phenol (B47542) ring profoundly influences the molecule's physical, chemical, and biological properties. researchgate.netoregonstate.edu Phenols are highly reactive towards electrophilic aromatic substitution, allowing for the attachment of a wide variety of functional groups to the aromatic ring. wikipedia.orgbritannica.com

In chemical biology, substituted phenols serve as crucial intermediates in the synthesis of more complex molecules, including many pharmaceutical drugs and natural products. researchgate.netwisdomlib.org The synthesis of meta-substituted phenols, in particular, is an important area of research as this motif is found in numerous biologically active compounds, such as peroxisome proliferator-activated receptor (PPAR) agonists used to treat metabolic disorders. nih.gov

The biological activity of substituted phenols is often governed by physicochemical parameters like hydrophobicity and electronic effects. jst.go.jp Quantitative structure-activity relationship (QSAR) studies have shown that these properties determine how phenolic compounds interact with biological targets. jst.go.jp The diverse bioactivities of substituted phenols include antimicrobial, antioxidant, and anti-inflammatory effects. researchgate.netnih.gov Their role as starting materials for plastics, dyes, and explosives further underscores their industrial and scientific importance. wikipedia.orgbritannica.com The ongoing development of novel synthetic strategies to create highly substituted phenols with precise regiochemical control continues to expand their applications in drug discovery and materials science. oregonstate.eduorganic-chemistry.org

Research Rationale for In-depth Investigation of 3-(1-Piperidinylcarbonyl)phenol

The rationale for an in-depth investigation of this compound is primarily based on the well-documented biological significance of its core chemical motifs: the phenolic amide and the meta-substituted phenol. While direct academic studies on this specific compound are limited, its structure represents a confluence of functionalities that are highly valued in medicinal chemistry and chemical biology.

The phenolic amide backbone is a privileged scaffold known to confer a range of therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and immunomodulatory activities. rsc.orgacs.orgacs.org The presence of the hydroxyl group on the phenol ring, combined with the amide linkage, provides sites for hydrogen bonding and potential interactions with biological macromolecules. The meta-substitution pattern is another feature of interest, as many biologically active molecules, including certain receptor agonists, possess this arrangement. nih.gov

Therefore, this compound stands as a logical candidate for screening in various biological assays. Its structure suggests potential for antioxidant activity due to the phenolic hydroxyl group, as well as anti-inflammatory or anticancer properties, which are common among phenolic amides. nih.gov An investigation could explore its efficacy as an enzyme inhibitor, a receptor ligand, or an antimicrobial agent, contributing valuable data to the broader understanding of how this specific combination of chemical features influences biological function.

Overview of Existing Academic Research on Structurally Related Chemical Scaffolds

While research on this compound itself is not extensive, studies on structurally similar compounds provide a compelling context for its potential applications. The hydroxyphenyl-piperidine scaffold is a recurring theme in the development of therapeutic agents.

A notable structural isomer, 3-(1-Piperidinylmethyl)phenol, serves as a key intermediate in the synthesis of Roxatidine Acetate Hydrochloride, a histamine (B1213489) H2-receptor antagonist used to treat gastric ulcers. google.comprepchem.com This demonstrates the utility of the piperidine (B6355638) and hydroxyphenyl combination in creating clinically relevant drugs.

Furthermore, research into close analogs highlights the potential for this scaffold to interact with targets in the central nervous system. For example, 3-(1-propyl-3-piperidinyl)phenol is a known dopamine (B1211576) D2 receptor agonist that has been studied for its potential in treating Parkinson's disease. nih.govcas.org Another area of related research involves the design of bioisosteres for the phenolic moiety in neuroprotective agents. In studies on 3-hydroxymorphinan, a compound investigated for Parkinson's disease, the phenolic group was identified as a site of rapid metabolism. nih.gov This led to the design of analogues to improve bioavailability, underscoring the importance of the substituted phenol structure in neuropharmacology and the drive to modify it for better therapeutic profiles. nih.gov

Collectively, this research on related scaffolds suggests that the combination of a substituted phenol with a piperidine ring, as seen in this compound, is a promising framework for the discovery of new biologically active compounds.

Structure

3D Structure

Propiedades

IUPAC Name |

(3-hydroxyphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-6-4-5-10(9-11)12(15)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMGIYKRXFEBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429060 | |

| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15504-60-6 | |

| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 1 Piperidinylcarbonyl Phenol

Established Synthetic Routes to 3-(1-Piperidinylcarbonyl)phenol

The construction of this compound involves the formation of an amide bond between a 3-hydroxyphenyl moiety and a piperidine (B6355638) ring. Several synthetic strategies can be employed to achieve this, primarily revolving around the activation of a carboxylic acid and its subsequent reaction with an amine.

A common and effective method for forming amide bonds, particularly when sensitive functional groups like a phenolic hydroxyl are present, is a two-step esterification-amidation sequence. This approach involves first converting the carboxylic acid group of a precursor, such as 3-hydroxybenzoic acid, into an activated ester. This activated intermediate is then reacted with piperidine to form the final amide product.

The initial esterification can be achieved through various methods. For instance, phenazine-1-carboxylic acid has been conjugated with hydroxybenzoic acids by first converting the carboxylic acid to an acyl chloride using oxalyl chloride, which then reacts with the phenolic hydroxyl group of a hydroxybenzoate ester nih.gov. A more direct approach for creating amide and ester bonds utilizes coupling agents. Reagents like N,N′-diisopropylcarbodiimide (DIC) and N,N′-dicyclohexylcarbodiimide (DCC) are widely used to facilitate these reactions, often in aqueous and green solvents, providing an efficient and mild protocol. researchgate.netresearcher.lifenih.gov These carbodiimides activate the carboxylic acid, allowing for nucleophilic attack by an alcohol (to form an ester) or an amine (to form an amide).

In the context of synthesizing this compound, this sequence would typically involve:

Activation/Esterification : Reacting 3-hydroxybenzoic acid with an activating agent (e.g., DCC, DIC) and an alcohol or a phenol (B47542) derivative (like p-nitrophenol) to form an active ester. The phenolic hydroxyl group of the 3-hydroxybenzoic acid must often be protected during this step to prevent self-polymerization or other side reactions.

Amidation : The isolated active ester is then treated with piperidine. The piperidine nitrogen acts as a nucleophile, displacing the alcohol/phenol portion of the ester to form the stable amide linkage of the target compound.

| Coupling Agent | Typical Solvent | Key Advantages | Byproduct | Relevant Findings |

|---|---|---|---|---|

| N,N′-Dicyclohexylcarbodiimide (DCC) | Acetone, Dichloromethane | Effective for non-protected hydroxycinnamic acids nih.gov | Dicyclohexylurea (DCU) - solid, easily filtered | Used for one-pot synthesis of natural phenol amides at room temperature. nih.gov |

| N,N′-Diisopropylcarbodiimide (DIC) | Water, Ethanol | Byproduct is more soluble, useful in some purifications; enables reactions in green solvents. researchgate.netresearcher.life | Diisopropylurea (DIU) - soluble | Provides an efficient and mild protocol for amide and ester bond formation in aqueous media. researchgate.netresearcher.life |

| 1,1'-Carbonyldiimidazole (CDI) | Various organic solvents | Activates carboxyl groups for reaction with nucleophiles. researchgate.net | Imidazole, CO2 | Mediates ester-type linkages between graphene oxide and sugar derivatives. researchgate.net |

Direct acylation, or amidation, involves the one-step reaction of a carboxylic acid with an amine. This is often the most atom-economical method but requires careful selection of reaction conditions to ensure high yields and to avoid side reactions, especially with a free phenolic hydroxyl group. The carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by the amine.

Several modern synthetic protocols facilitate this direct transformation. The use of carbodiimide coupling agents like DCC and DIC, as mentioned previously, is a primary method for direct amidation. researchgate.netnih.gov The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards amines. researchgate.net This approach has been successfully applied to the synthesis of various phenol amides from non-protected hydroxycinnamic acids. nih.gov

Another class of reagents for direct amidation includes hypervalent iodine compounds. Benziodazolones, in combination with triphenylphosphine (PPh3) and pyridine, have been shown to smoothly react with amines to produce amides under mild conditions. mdpi.com

The general protocol for the direct synthesis of this compound would involve mixing 3-hydroxybenzoic acid and piperidine in a suitable solvent in the presence of a coupling agent.

Reaction Scheme for Direct Amidation: 3-Hydroxybenzoic Acid + Piperidine --(Coupling Agent, e.g., DCC)--> this compound + Byproduct

The synthesis of meta-substituted phenols can be challenging due to the directing effects of most substituents in electrophilic aromatic substitution, which favor ortho and para products. researchgate.netmcgill.ca Therefore, alternative strategies have been developed to access this substitution pattern, which could be adapted to synthesize precursors for this compound.

Ipso-hydroxylation of Arylboronic Acids : This method provides a mild and efficient route to substituted phenols. nih.gov It involves the oxidation of an arylboronic acid at the carbon-boron bond to introduce a hydroxyl group. A wide range of meta-substituted arylboronic acids can be converted to their corresponding phenols in high yields using hydrogen peroxide as a green oxidant. researchgate.netnih.gov

Routes from Cyclohexenones : A versatile strategy involves the use of substituted 2-bromo-3-methoxycyclohex-2-en-1-ones. These intermediates can be deprotonated and reacted with various electrophiles. A subsequent aromatization step yields a regiochemically defined substituted phenol. researchgate.netacs.org By reacting the intermediate with a Grignard reagent before aromatization, a substituent can be introduced that ends up meta to the final phenolic hydroxyl group. researchgate.netacs.org

Copper-Catalyzed Dehydrogenation : An efficient copper-catalyzed dehydrogenation strategy can produce meta-carbonyl phenols from carbonyl-substituted cyclohexanes. This process involves a cascade of reactions including dehydrogenation, allylic hydroxylation, and aromatization. researchgate.net

1,2-Phenol Transposition : Recent advances have shown that para-substituted phenols can be used as templates and undergo a 1,2-transposition to generate meta-functionalized phenols. mcgill.ca This multi-step procedure involves oxidation to an ortho-quinone, condensation, and subsequent deamination to yield the transposed meta-substituted product. mcgill.ca

Development of Chemical Modification Strategies for this compound Derivatives

Once this compound is synthesized, it can serve as a scaffold for creating a library of analogues through derivatization of either the phenol or the piperidine ring.

The phenol ring in this compound contains a phenolic hydroxyl group, which is a strongly activating ortho-, para-director for electrophilic aromatic substitution. This directs incoming electrophiles to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The meta-directing nature of the carbonyl group further deactivates the positions ortho and para to it (positions 2 and 4), reinforcing the likelihood of substitution at position 6 and potentially position 4.

Classical derivatization strategies for phenols that could be applied include: nih.gov

Alkylation/Acylation of the Hydroxyl Group : The phenolic hydroxyl can be converted to an ether or ester.

Electrophilic Aromatic Substitution : Reactions such as halogenation, nitration, and formylation can introduce new functional groups onto the ring. For example, regioselective ortho-formylation of phenols can be achieved using paraformaldehyde and various catalysts to produce salicylaldehyde derivatives. semanticscholar.orgorientjchem.org

Advanced strategies using transition-metal-catalyzed C-H activation offer greater control over regioselectivity, which can be challenging with classical methods. nih.gov

| Position | Activating/Deactivating Influence | Predicted Reactivity |

|---|---|---|

| 2 | Ortho to -OH (activating), Ortho to -C=O (deactivating) | Moderately reactive |

| 4 | Para to -OH (activating), Ortho to -C=O (deactivating) | Moderately reactive |

| 5 | Meta to -OH (less activated), Para to -C=O (deactivating) | Least reactive |

| 6 | Ortho to -OH (activating), Meta to -C=O (less deactivated) | Most reactive |

The piperidine ring offers another site for structural modification to generate analogues. While the nitrogen atom is part of a tertiary amide and thus unreactive to N-acylation, the carbon skeleton of the ring can be modified.

One approach is to use substituted piperidines during the initial synthesis. A wide variety of substituted piperidines are commercially available or can be synthesized through methods such as the hydrogenation of corresponding substituted pyridines. nih.gov For example, 3-hydroxypiperidine or 4-hydroxypiperidine could be used in place of piperidine to introduce a hydroxyl group onto the heterocyclic ring. google.com The synthesis of enantiomerically pure 3-amino substituted piperidines from L-glutamic acid has also been described, providing access to chiral building blocks. researchgate.net

In a study on renin inhibitors, the introduction of a polar hydroxyl group at the 4-position of a central piperidine ring was investigated to improve pharmacokinetic properties. nih.gov Similarly, in a study of phencyclidine (PCP) analogues, hydroxylation of the piperidine ring at the 4-position was explored, resulting in compounds with altered receptor binding affinities. nih.gov These examples demonstrate that substitution on the piperidine ring is a viable strategy for modulating the biological and physical properties of the final compound.

Alterations of the Carbonyl Linker in Derivative Synthesis

The carbonyl group of the amide linker in this compound is a key structural feature that governs the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and metabolic stability. u-tokyo.ac.jp Altering this linker through bioisosteric replacement is a common strategy in medicinal chemistry to modulate these properties and potentially enhance the compound's biological activity and pharmacokinetic profile. nih.govbaranlab.org

Bioisosteres are functional groups or substituents that possess similar physical and chemical properties, leading to broadly similar biological effects. baranlab.org The replacement of the carbonyl group can be categorized into several approaches, each offering distinct advantages in the design of novel analogues.

Ketone Analogues: One of the most straightforward modifications is the replacement of the amide carbonyl with a ketone. This removes the hydrogen bond donating capability of the amide N-H group, which can impact receptor binding and solubility. The synthesis of such ketone analogues, for instance, (3-hydroxyphenyl)(piperidin-1-yl)methanone, can be achieved through various methods, including the Friedel-Crafts acylation of a protected phenol with a suitable piperidine-derived acyl halide or carboxylic acid. cambridgemedchemconsulting.com

Methylene and Alkene Analogues: The complete removal of the carbonyl group to a methylene linker (a CH₂ group) drastically reduces the polarity of the linker and removes its hydrogen bonding capabilities. This can be advantageous for improving blood-brain barrier penetration. The synthesis of these analogues, such as 3-(1-piperidinylmethyl)phenol, can be accomplished via reductive amination of 3-hydroxybenzaldehyde with piperidine, followed by reduction of the resulting imine. prepchem.com

Bioisosteric Heterocyclic Rings: A more sophisticated approach involves replacing the carbonyl group with a five-membered heterocyclic ring, such as an oxadiazole or a triazole. These rings can mimic the steric and electronic properties of the amide bond while often conferring improved metabolic stability. nih.gov For example, a 1,3,4-oxadiazole linker can be synthesized by reacting a 3-hydroxybenzoylhydrazide with a piperidine-derived orthoester.

Sulfonyl Analogues: The sulfonamide group is another common bioisostere for the amide bond. It is a good hydrogen bond acceptor and is generally more resistant to metabolic cleavage than the amide bond. The synthesis of sulfonamide analogues would involve the reaction of 3-hydroxybenzenesulfonyl chloride with piperidine.

Interactive Data Table: Common Carbonyl Linker Bioisosteres and Their Properties

| Original Linker | Bioisosteric Replacement | Key Property Changes |

| Amide (C=O)NH | Ketone (C=O) | Removal of H-bond donor, altered polarity |

| Amide (C=O)NH | Methylene (CH₂) | Reduced polarity, increased lipophilicity |

| Amide (C=O)NH | Oxadiazole | Improved metabolic stability, similar H-bond accepting |

| Amide (C=O)NH | Triazole | Improved metabolic stability, potential for H-bonding |

| Amide (C=O)NH | Sulfonamide (SO₂)NH | Increased metabolic stability, strong H-bond acceptor |

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would involve the systematic modification of different parts of the molecule—the phenol ring, the piperidine ring, and the carbonyl linker—and assessing the impact of these changes on a specific biological target. acs.org

The design of analogues for SAR studies is guided by the desire to probe the importance of various structural features. For instance, to investigate the role of the hydroxyl group on the phenol ring, analogues with the hydroxyl group at the ortho- or para-position, or replaced with other substituents like a methoxy or a halogen, would be synthesized. Similarly, the substitution pattern on the piperidine ring can be varied to explore the steric and electronic requirements of the binding pocket. nih.gov

In the context of the carbonyl linker, SAR studies would involve synthesizing a series of analogues with the bioisosteric replacements discussed in the previous section. For example, a series of compounds could be prepared where the carbonyl is replaced by a ketone, a methylene group, or a sulfonamide. The biological activity of these analogues would then be compared to that of the parent compound, this compound.

A study on benzoyl and cinnamoyl piperidine amides as tyrosinase inhibitors provides a relevant example of SAR exploration. nih.gov In this research, the amide linker was part of a larger scaffold, and modifications were made to the aromatic ring and the piperidine moiety. The study found that benzoyl derivatives were generally more potent than their cinnamoyl counterparts, and the substitution pattern on the piperidine ring significantly influenced activity. acs.orgnih.gov While not directly focused on this compound, these findings highlight the importance of the linker and the substituents in modulating biological activity.

Another relevant study investigated the replacement of a phenolic hydroxyl group with a primary amide as a bioisostere in a series of diaryl amino piperidine delta opioid agonists. nih.govresearchgate.net This work demonstrated that such a replacement could lead to enhanced activity and improved metabolic stability. nih.govresearchgate.net This underscores the potential for significant improvements in pharmacological properties through strategic bioisosteric replacements.

Interactive Data Table: Hypothetical SAR Study of Carbonyl Linker Modifications

| Analogue Linker | Rationale for Synthesis | Predicted Impact on Activity (Hypothetical) |

| Ketone | Probe the importance of the amide N-H for H-bonding. | Activity may decrease if H-bond donation is crucial. |

| Methylene | Increase lipophilicity and brain penetration. | Activity may be lost if polar interactions are key. |

| Sulfonamide | Enhance metabolic stability. | Activity may be retained or enhanced. |

| Oxadiazole | Mimic amide electronics with improved stability. | High potential to retain or improve activity. |

The synthesis of these analogues would follow established organic chemistry methodologies. For instance, the ketone analogues could be prepared via Friedel-Crafts acylation, while the methylene-linked analogues could be synthesized through reductive amination. The sulfonamide derivatives would be accessible through the reaction of a sulfonyl chloride with piperidine. Each synthesized analogue would be purified and characterized using techniques such as NMR spectroscopy and mass spectrometry before being subjected to biological evaluation. The data obtained from these studies would then be used to build a comprehensive SAR model for this class of compounds.

Advanced Analytical Methodologies for Characterization of 3 1 Piperidinylcarbonyl Phenol

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to elucidate molecular structures and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy provides information on the number and environment of hydrogen atoms (protons). For 3-(1-Piperidinylcarbonyl)phenol, the spectrum is expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons on the substituted benzene (B151609) ring, and the aliphatic protons of the piperidine (B6355638) ring. The phenolic -OH proton typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. The protons on the benzene ring will exhibit complex splitting patterns (multiplets) in the aromatic region. The piperidine protons will appear as a series of broad signals or multiplets in the upfield aliphatic region, reflecting their different chemical environments relative to the nitrogen atom and the carbonyl group.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. The spectrum of this compound is expected to display a signal for the carbonyl carbon in the downfield region. The aromatic carbons will appear in the intermediate region, with the carbon atom bonded to the hydroxyl group showing a characteristic downfield shift. The aliphatic carbons of the piperidine ring will resonate in the upfield region. Studies of related compounds such as phenyl(piperidin-1-yl)methanone show the carbonyl carbon resonance around 169 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Phenolic OH | ¹H | 4.0 - 10.0 | Broad Singlet |

| Aromatic CH | ¹H | 6.7 - 7.4 | Multiplets |

| Piperidine CH₂ (adjacent to N) | ¹H | 3.2 - 3.7 | Broad Multiplet |

| Piperidine CH₂ | ¹H | 1.4 - 1.8 | Multiplet |

| Carbonyl C=O | ¹³C | 168 - 172 | - |

| Aromatic C-OH | ¹³C | 155 - 160 | - |

| Aromatic C-H / C-C | ¹³C | 115 - 140 | - |

| Piperidine C (adjacent to N) | ¹³C | 40 - 50 | - |

| Piperidine C | ¹³C | 20 - 30 | - |

Note: Predicted values are based on general NMR principles and data from analogous structures. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in a compound.

In the IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3550 cm⁻¹ corresponding to the O-H stretching vibration of the phenol (B47542) group, with the broadness resulting from hydrogen bonding. nih.gov A strong, sharp absorption band characteristic of the tertiary amide C=O stretch should appear around 1630-1680 cm⁻¹. Other significant absorptions include the C-H stretches of the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹), C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region, and a strong C-O stretching band for the phenol around 1200-1260 cm⁻¹.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenol | 3200 - 3550 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (Piperidine) | 2850 - 2950 | Medium-Strong |

| C=O Stretch | Tertiary Amide | 1630 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O Stretch | Phenol | 1200 - 1260 | Strong |

Note: Expected ranges are based on established infrared spectroscopy correlation tables. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from π to π* orbitals in conjugated systems. The benzene ring in this compound acts as a chromophore. Phenol itself typically shows a maximum absorption (λmax) around 275 nm. The presence of the hydroxyl (-OH) and the piperidinylcarbonyl group as substituents on the benzene ring is expected to modify the energy levels of the π electrons, likely resulting in a shift of the λmax to a longer or shorter wavelength (bathochromic or hypsochromic shift, respectively). The analysis provides information about the extent of conjugation in the molecule.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Region (nm) |

| π → π* | Benzene Ring | 260 - 290 |

Note: The specific λmax is dependent on the solvent and the electronic effects of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For this compound, the calculated exact mass for the neutral molecule [M] is 205.1103. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. An experimental mass measurement that matches the theoretical mass to within a very small tolerance (typically < 5 ppm) confirms the molecular formula C₁₂H₁₅NO₂.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Theoretical Exact Mass [M] | 205.1103 u |

| Theoretical m/z [M+H]⁺ | 206.1175 u |

Source: Data derived from compound properties databases.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of a compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Separation

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and quantifying the amount of a compound in a sample. For a moderately polar compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

The separation is achieved by running a gradient of two solvents, such as water (often acidified with formic or acetic acid to ensure the phenolic proton remains on the molecule) and an organic solvent like acetonitrile (B52724) or methanol. As the percentage of the organic solvent increases, the analyte, which is retained on the column, begins to elute. A UV detector, often a Diode Array Detector (DAD) that can monitor multiple wavelengths simultaneously, is used for detection. The purity of the compound is determined by the percentage of the total peak area that the main peak represents in the resulting chromatogram. By comparing the peak area to a calibration curve generated from standards of known concentration, the exact quantity of the compound can be determined.

Table 5: Typical HPLC Parameters for Analysis of Phenolic Compounds

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., starting with 5% B, increasing to 95% B) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV/Diode Array Detector (DAD) |

| Detection Wavelength | ~270-280 nm |

Note: Parameters are representative of methods used for analyzing phenolic compounds and would require optimization for this specific analyte.

Gas Chromatography (GC) Techniques for Volatile Analysis

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For phenolic compounds, GC, particularly when coupled with mass spectrometry (GC-MS), provides high-resolution separation and sensitive detection. chula.ac.thmdpi.com The analysis of phenols by GC often requires a derivatization step to increase their volatility and improve chromatographic peak shape, as the high polarity of the free hydroxyl group can lead to tailing peaks. nih.gov

In the context of analyzing volatile components related to this compound, a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS could be employed. This technique allows for the extraction and concentration of volatile organic compounds (VOCs) from the sample matrix onto a coated fiber, which is then desorbed into the GC inlet for analysis. embrapa.brmdpi.com

Key GC Parameters for Phenolic Compound Analysis:

A typical GC-MS method for the analysis of volatile phenols would involve the following:

| Parameter | Typical Setting | Purpose |

| Column | DB-Wax or similar polar capillary column | To effectively separate polar phenolic compounds. mdpi.com |

| Injector Mode | Splitless | To maximize the transfer of analytes to the column for trace analysis. mdpi.com |

| Carrier Gas | Helium | Inert gas to carry the analytes through the column. mdpi.com |

| Oven Program | Temperature gradient (e.g., 40°C held for 4 min, then ramped to 245°C) | To separate compounds with a wide range of boiling points. mdpi.com |

| Detector | Mass Spectrometer (MS) | To identify and quantify the separated compounds based on their mass-to-charge ratio. mdpi.commatec-conferences.org |

While direct analysis of this compound by GC might be challenging due to its relatively low volatility, the technique is invaluable for identifying any volatile impurities or degradation products. For instance, methods have been developed for the sensitive quantification of volatile phenols in various matrices, achieving low limits of quantification (LOQs) in the µg/L range. digitellinc.com

Capillary Electrophoresis (CE) in Phenolic Compound Analysis

Capillary electrophoresis (CE) offers a high-efficiency separation mechanism for a wide range of analytes, including phenolic compounds. nih.gov It is a valuable alternative and complementary technique to liquid chromatography, particularly due to its minimal sample and reagent consumption. nih.gov CE separates molecules based on their charge-to-size ratio in an electric field, making it well-suited for the analysis of ionizable compounds like phenols.

For the analysis of phenolic compounds, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. nih.govresearchgate.net The separation can be optimized by adjusting the pH of the background electrolyte (BGE), which influences the charge of the phenolic analytes. mdpi.com

Typical CE Parameters for Phenolic Compound Separation:

| Parameter | Typical Setting | Purpose |

| Capillary | Fused-silica capillary | Provides a stable surface for the electrophoretic separation. |

| Background Electrolyte (BGE) | Borate buffer (alkaline pH) | To control the pH and ionic strength, facilitating the ionization and separation of phenols. nih.gov |

| Voltage | High voltage (e.g., +30 kV) | To drive the electrophoretic separation. researchgate.net |

| Injection | Hydrodynamic or electrokinetic | To introduce a small, precise volume of the sample into the capillary. |

| Detection | UV or Mass Spectrometry (MS) | UV detection is suitable for chromophoric phenols, while MS provides structural information. nih.govmdpi.com |

A CZE-MS method, for example, has been successfully developed for the determination of various phenolic compounds, demonstrating good precision with relative standard deviations (RSD) for migration times being less than 0.75% and for peak areas between 5-8%. researchgate.net Such a method could be adapted for the purity assessment and quantitative analysis of this compound.

Other Advanced Analytical Techniques for Structural Elucidation (e.g., X-ray Crystallography)

The process of X-ray crystallography involves several key steps:

Crystallization: A high-quality single crystal of the compound must be grown. This is often the most challenging step.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction data is collected by a detector.

Structure Solution: The diffraction data is used to generate an electron density map of the molecule.

Structure Refinement: The atomic model is refined to best fit the experimental electron density map. researchgate.net

The structural information obtained from X-ray crystallography is invaluable for understanding the compound's physical and chemical properties, as well as its potential interactions with biological targets. For complex molecules, X-ray crystallography can confirm the connectivity of atoms and the stereochemistry, which can be difficult to determine by other spectroscopic methods alone. nih.govnih.gov For instance, studies on other complex organic molecules have successfully used X-ray crystallography to elucidate their structures, providing detailed information on crystal systems, space groups, and unit cell dimensions. researchgate.net

Pharmacological and Biological Evaluation of 3 1 Piperidinylcarbonyl Phenol Preclinical Focus

In Vitro Screening for Diverse Biological Activities

In vitro screening is a fundamental step in drug discovery, allowing for the rapid assessment of a compound's biological activity against a wide array of targets in a controlled laboratory setting. This approach provides initial insights into the compound's potential pharmacological profile.

Assessment of Receptor Binding Affinities

The ability of a compound to bind to specific receptors is a key determinant of its pharmacological effect. The interaction of phenolic compounds and their derivatives with various receptors has been a subject of extensive research.

GABAa Receptor: The GABAa receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system. Phenolic compounds, particularly flavonoids and phlorotannins, are known to modulate GABAa receptors, often at the benzodiazepine (B76468) binding site. nih.govnih.gov The binding affinity of these compounds can be influenced by the presence and position of hydroxyl and other functional groups. researchgate.net For instance, the inclusion of electronegative groups in the flavone (B191248) backbone can enhance affinity for the benzodiazepine binding site. researchgate.net While direct binding data for 3-(1-Piperidinylcarbonyl)phenol on GABAa receptors is not specified, the general activity of phenols suggests this as a potential area of interaction. nih.gov

Histamine (B1213489) Receptors: Histamine receptors, particularly the H3 subtype, are involved in various physiological processes and are a target for therapeutic intervention. nih.gov Research into dual-acting histamine H3 and sigma-1 receptor ligands has explored derivatives containing a piperidine (B6355638) core. nih.gov One study identified a compound with high affinity for the human H3 receptor (Ki = 24 nM) and selectivity over H1 and H4 receptors (Ki > 2500 nM). nih.gov This highlights the potential for piperidine-containing structures to interact with histamine receptors.

Calcitonin Gene-Related Peptide (CGRP) Receptor: The CGRP receptor is a key player in the pathophysiology of migraine. acs.orgnih.gov The development of small molecule CGRP receptor antagonists has been a significant area of research. acs.orgnih.gov High-throughput screening has identified dipeptide-like compounds with binding affinity to the human CGRP receptor. acs.orgnih.gov The C-terminal fragment of CGRP, hCGRP8-37, and its iodinated form are potent antagonists used to characterize receptor binding. nih.gov These antagonists bind with high affinity to a single class of CGRP receptors in various tissues. nih.gov The CGRP receptor system is complex, involving the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs). aston.ac.uk

Cannabinoid Receptors: The endocannabinoid system, which includes CB1 and CB2 receptors, is involved in pain modulation and other neurological functions. nih.gov CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are primarily found in the periphery and on immune cells. nih.gov The psychoactive component of cannabis, Δ9-tetrahydrocannabinol, and other phytocannabinoids interact with these receptors. nih.gov The structural similarity of novel compounds to known cannabinoid receptor ligands often prompts investigation into their binding affinities at CB1 and CB2 receptors.

Table 1: Receptor Binding Affinities of Related Compounds

| Compound/Class | Receptor | Binding Affinity (Ki) | Source |

|---|---|---|---|

| AR71 | Histamine H3 | 24 nM | nih.gov |

| AR71 | Histamine H1 & H4 | > 2500 nM | nih.gov |

| Rhusflavone | GABAa-BZD site | 0.045 µM | nih.gov |

| Agathisflavone | GABAa-BZD site | 0.091 µM | nih.gov |

| Mesuaferrone B | GABAa-BZD site | 0.280 µM | nih.gov |

| Glabrol | GABAa-BZD site | 1.63 µM | nih.gov |

| [125I-Tyr]hCGRP8-37 | CGRP Receptor | 7.5 x 10⁻¹¹ - 2.1 x 10⁻¹⁰ M | nih.gov |

Evaluation of Enzyme Modulation Potentials

The modulation of enzyme activity is another important mechanism through which therapeutic agents can exert their effects. Phenolic compounds have been shown to inhibit various enzymes. For example, some have been investigated as non-covalent proteasome inhibitors, with some derivatives showing potent activity (IC50 = 49 nM) against the chymotrypsin-like activity of the proteasome. nih.gov

Cell-Based Assays for Functional Responses and Signaling Pathway Perturbations

Cell-based assays are essential for understanding the functional consequences of a compound's interaction with its molecular target. These assays can measure changes in cellular processes and signaling pathways. For instance, the activation of CGRP receptors typically leads to the production of cyclic AMP (cAMP). nih.gov Cell cycle analysis has shown that certain N-phenyl ureidobenzenesulfonate derivatives can arrest the cell cycle in the S-phase or G2/M-phase and induce DNA double-strand breaks. nih.gov Furthermore, the NF-κB signaling pathway is a critical inflammatory pathway that can be modulated by various compounds. nih.gov

Preclinical Pharmacodynamic Profiling

Preclinical pharmacodynamic studies involve evaluating the effects of a compound in living organisms to understand its physiological and biochemical effects.

Neuropharmacological Assessments in Preclinical Models

The neuropharmacological effects of compounds are often assessed in rodent models using a battery of behavioral tests. These tests can evaluate anxiolytic, antidepressant, anticonvulsant, and sedative properties. For example, studies on neophytadiene, a diterpene, have shown anxiolytic-like activity in the elevated plus-maze and hole-board tests, as well as anticonvulsant effects. nih.govresearchgate.netmdpi.com These effects were found to be mediated, at least in part, through the GABAergic system, as they were reversed by the benzodiazepine receptor antagonist flumazenil. nih.govresearchgate.netmdpi.com Similarly, extracts from Flemingia stricta have demonstrated central nervous system depressant effects in mice, including suppression of motor activity and anxiolytic-like effects. biorxiv.org

Evaluation of Antimicrobial and Antifungal Activity

The search for new antimicrobial and antifungal agents is of paramount importance due to the rise of drug-resistant pathogens. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties. nih.govnih.gov They can disrupt the bacterial cell membrane, leading to the leakage of intracellular components and cell death. mdpi.comijmm.ir

The antimicrobial activity of phenols can vary based on their structure. mdpi.com For instance, studies on eugenol, thymol, and carvacrol (B1668589) and their derivatives have shown that modifications to the chemical structure can impact their potency against both planktonic bacteria and biofilms. nih.gov Some piperidine derivatives have also been synthesized and evaluated for their antimicrobial activities, with some exhibiting inhibitory effects against various bacteria and fungi, including Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net

Phenolic compounds have also shown promising antifungal activity against various Candida species. nih.govnih.gov Gallic acid, for example, has demonstrated a significant effect against planktonic Candida cells. nih.gov The antifungal mechanism of some phenolic compounds is thought to involve the disruption of the fungal cell membrane's permeability barrier. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Phenolic and Piperidine Derivatives

| Compound/Extract | Organism | Activity | Source |

|---|---|---|---|

| Piperidine Derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition | researchgate.net |

| Gallic Acid | Candida species | High effect against planktonic cells | nih.gov |

| Quercetin | Candida species biofilms | Minimal effect | nih.gov |

| Piper betle extract | Candida albicans | MIC: 125 µg/ml | nih.gov |

| Phenolic Derivatives | Gram-positive and Gram-negative bacteria | Active | mdpi.com |

Determination of Antioxidant Capacity

The antioxidant potential of phenolic compounds, including derivatives of this compound, is a key area of investigation. Phenolic compounds are known to act as antioxidants by neutralizing free radicals and reactive oxygen species (ROS), which are implicated in various disease processes. nih.govnih.gov The antioxidant capacity of these compounds is often evaluated using a variety of in vitro assays.

One common method involves assessing the compound's ability to scavenge free radicals. For instance, piperine, a major component of black and long peppers containing a piperidine moiety, has demonstrated the ability to quench free radicals and reactive oxygen species in in vitro experiments. nih.gov Similarly, the antioxidant activity of various phenolic compounds has been linked to their ability to protect against oxidative damage. nih.gov

Furthermore, studies on other phenolic compounds have shown that their antioxidant effects can be measured by their ability to prevent lipid peroxidation. nih.gov For example, the presence of protocatechuic acid in certain plant extracts is thought to contribute to their antioxidant effects by capturing peroxyl radicals and preventing the initiation of lipid peroxidation. nih.gov The stable nitroxide TEMPOL, which has a piperidine structure, is also widely used as an antioxidant in various experimental models, and its effects are believed to be related to free radical-mediated processes. nih.gov

Assessment of Anti-inflammatory Properties in Experimental Models

The anti-inflammatory properties of compounds related to this compound are often evaluated in preclinical models of inflammation. nih.govmdpi.comnih.gov These studies help to determine the potential of these compounds to modulate inflammatory responses.

A widely used in vivo model is the carrageenan-induced paw edema test in rats, which assesses a compound's ability to reduce acute inflammation. nih.govnih.gov For instance, a study on 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) demonstrated a significant dose-dependent reduction in paw edema. nih.gov Similarly, olive leaf extract, containing polyphenols, has also shown significant anti-inflammatory activity in this model. nih.gov Another model, the cotton pellet granuloma test, is used to evaluate the antiproliferative effects of compounds on chronic inflammation. nih.gov

The mechanisms underlying the anti-inflammatory effects often involve the inhibition of pro-inflammatory mediators. For example, some compounds have been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins (B1171923) that mediate inflammation. nih.govmdpi.com Additionally, the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) is another important mechanism. nih.govmdpi.com Some piperidine derivatives have been found to inhibit the expression of cell adhesion molecules like ICAM-1, which are crucial in the inflammatory process. nih.gov

Investigation of Neuroprotective Effects in In Vitro and Ex Vivo Models

The neuroprotective potential of phenolic compounds is a significant area of research, with studies exploring their ability to protect neurons from damage and degeneration. nih.gov In vitro and ex vivo models are crucial for the initial assessment of these neuroprotective effects.

In vitro models often utilize neuronal cell lines to screen for neuroprotective activity. nih.gov For example, a high-content microscopy-based assay using differentiated dorsal root ganglia (DRG) neurons can identify drugs that protect against iatrogenic neurite shortening induced by certain therapeutic drugs. nih.gov Another approach involves using cell survival assays, such as the LDH and XTT assays, to measure the ability of a compound to protect cells against toxins like Aβ peptide and acrolein. nih.gov

The mechanisms of neuroprotection by phenolic compounds are multifaceted. They often involve the modulation of cellular pathways related to oxidative stress, inflammation, and apoptosis. nih.gov For instance, some compounds have been shown to decrease intracellular reactive oxygen species (ROS) levels, thereby mitigating oxidative damage. nih.gov The ability to inhibit cholinesterase and provide neurotrophic support are other potential mechanisms contributing to their neuroprotective profile. nih.gov

In Vitro Anticancer Activity Assessment in Established Cell Lines

The cytotoxic and antiproliferative effects of compounds containing a piperidine or phenol (B47542) moiety have been investigated against various cancer cell lines. nih.govnih.govf1000research.com These in vitro studies are fundamental in identifying potential anticancer agents.

The cytotoxicity of these compounds is typically evaluated using assays like the MTT assay, which measures cell viability. nih.govf1000research.com The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth. For example, certain piperidone compounds have shown cytotoxic effects in the low micromolar range against various cancer cell lines, including leukemia, lymphoma, breast cancer, and colon cancer. nih.gov Similarly, phenolic and terpene fractions from natural sources have demonstrated selective cytotoxicity against breast and esophageal cancer cell lines. f1000research.com

The mechanisms of anticancer activity can involve the induction of apoptosis, or programmed cell death. nih.govnih.gov This can be assessed by observing markers such as DNA fragmentation and caspase-3 activation. nih.govnih.gov Some compounds have been found to induce apoptosis through the intrinsic pathway, which involves the depolarization of mitochondria and the generation of reactive oxygen species (ROS). nih.gov Furthermore, some piperidone compounds have been shown to act as proteasome inhibitors, leading to the accumulation of poly-ubiquitinated proteins and pro-apoptotic proteins. nih.gov

Preclinical Pharmacokinetic Characterization of this compound and Analogues

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are crucial for predicting the in vivo metabolic clearance of a drug candidate. These assays typically utilize liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.comnih.gov

The standard procedure involves incubating the test compound with liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. evotec.com The disappearance of the parent compound over time is monitored, usually by LC-MS/MS, to determine the rate of metabolism. evotec.comnih.gov From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. evotec.comnih.gov For example, the metabolic stability of violacein (B1683560) was evaluated in human, mouse, and rat liver microsomes, revealing different half-lives across species. nih.gov

These assays can also be extended to identify the metabolites formed, providing insights into the metabolic pathways of the compound. evotec.com Furthermore, studies can be conducted to determine which specific CYP isoforms are responsible for the metabolism of the compound by using selective inhibitors for individual P450 enzymes. doi.org For instance, quinidine (B1679956) is a selective inhibitor for CYP2D6. doi.org Some compounds may also exhibit mechanism-based inhibition of CYP enzymes, where the compound is converted to a reactive metabolite that irreversibly inactivates the enzyme. nih.gov

In Vitro Permeability and Absorption Studies

In vitro permeability assays are essential for predicting the intestinal absorption of orally administered drugs. The two most common models are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govsigmaaldrich.comnih.gov

The Caco-2 cell assay utilizes a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and expresses transporter proteins, mimicking the human intestinal epithelium. nih.gov The permeability of a compound is determined by measuring its transport from the apical (intestinal lumen) to the basolateral (blood) side of the monolayer. nih.goveurofinsdiscovery.com The apparent permeability coefficient (Papp) is calculated from these measurements. nih.gov The integrity of the Caco-2 monolayer is typically verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like mannitol. nih.gov

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive, transcellular permeability. sigmaaldrich.comcorning.com In this assay, a filter plate is coated with a lipid solution to create an artificial membrane that separates a donor compartment from an acceptor compartment. sigmaaldrich.comcorning.com The ability of a compound to diffuse across this membrane is measured. PAMPA is a higher throughput and less labor-intensive method compared to the Caco-2 assay, but it does not account for active transport mechanisms. nih.govtaylorandfrancis.com Different lipid formulations can be used to simulate various biological membranes, such as the blood-brain barrier. taylorandfrancis.com

Characterization of Preclinical Excretion Pathways

Following a comprehensive search of scientific literature and publicly available data, no specific information regarding the preclinical excretion pathways of this compound could be identified. Research detailing the renal, biliary, or fecal elimination of this compound, either as the parent drug or its metabolites in preclinical animal models, is not available in the public domain.

The process of characterizing the excretion pathways of a novel compound is a critical step in preclinical drug development. This typically involves in vivo studies in animal models, such as rats or dogs, where the compound is administered, and urine, feces, and sometimes bile are collected over a period of time. Analytical techniques are then employed to identify and quantify the parent compound and any metabolites present in these matrices. This data is essential for understanding the compound's clearance mechanisms and its potential for accumulation in the body.

While general principles of xenobiotic excretion are well-established, involving metabolic transformation (Phase I and Phase II reactions) to increase water solubility and facilitate removal via the kidneys or liver, the specific routes and rates of elimination are highly dependent on the physicochemical properties of the individual compound. Without dedicated studies on this compound, any discussion of its excretion profile would be purely speculative and fall outside the scope of evidence-based scientific reporting.

Therefore, this section cannot be completed with the detailed research findings and data tables as requested due to the absence of relevant preclinical data for this compound.

Structure Activity Relationship Sar Studies of 3 1 Piperidinylcarbonyl Phenol Analogues

Correlation Between Chemical Structure and Receptor Binding Profiles

The binding affinity of 3-hydroxyphenylpiperidine analogues to opioid receptors is highly sensitive to their structural features. The 3-hydroxyl group on the phenyl ring is a key pharmacophoric element, often considered essential for potent opioid receptor affinity, mimicking the phenolic group of morphine. nih.gov The nature of the substituent on the piperidine (B6355638) nitrogen and other substitutions on the piperidine ring dictate both the affinity and selectivity for the different opioid receptor subtypes.

Research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shown that these compounds are a class of pure opioid receptor antagonists. nih.govnih.gov Their binding affinity is modulated by the N-substituent, but the antagonist character is conferred by the core structure, particularly the substitution at the 3-position of the piperidine ring. nih.govacs.org For instance, replacing the 3- and 4-methyl groups on the piperidine ring with other substituents can alter the binding profile and even introduce agonist activity. nih.govacs.org Similarly, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the substituent pattern on the phenyl ring was found to be pivotal for binding affinity and selectivity. acs.org

Analogues where the 3-hydroxyphenyl group is attached directly to the piperidine ring, such as (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3-PPP), have shown high affinity for sigma receptors, which may mediate psychotomimetic effects, rather than traditional opioid receptors. nih.gov The binding specificity of (+)-[3H]3-PPP is identical to that of sigma receptors, with potent inhibition by ligands like haloperidol, pentazocine, and cyclazocine. nih.gov

The table below summarizes the receptor binding affinities for a selection of 3-hydroxyphenylpiperidine analogues.

\ (3R,4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue*

\* (3R,4R)-3,4-Dimethyl-1-[(3S)-3-hydroxy-3-cyclohexylpropyl-4-(3-hydroxyphenyl)piperidine*

Influence of Substituents on Biological Efficacy in Preclinical Assays

Substituents on the 3-hydroxyphenylpiperidine scaffold profoundly influence in vivo biological efficacy, such as analgesic potency and functional activity (agonist vs. antagonist).

In the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, the N-substituent primarily affects antagonist potency and receptor selectivity, while the core structure dictates the pure antagonist nature of the compounds. nih.govacs.org For example, N-phenylpropyl analogues are generally more potent antagonists than their N-methyl counterparts. acs.org However, replacing the 4-methyl group on the piperidine ring with a larger substituent, like a propyl group, can introduce mixed agonist-antagonist properties. acs.org Studies also show that removing the 3- or 4-methyl groups reduces antagonist potency, though the compounds remain pure antagonists. acs.org The position of the hydroxyl group on the phenyl ring is critical; moving it from the meta- (3-position) to the ortho- or para- positions significantly diminishes antagonist efficacy. nih.gov

In the ohmefentanyl series, an extremely potent class of µ-agonists, substitutions on the phenethyl ring can further enhance analgesic potency. The 4"-fluoro analogue of the most active ohmefentanyl isomer is reported to be approximately 18,000 times more potent than morphine. wikipedia.org Conversely, introducing an isothiocyanate group to the phenyl ring of ohmefentanyl isomers reduces analgesic activity and µ-receptor affinity but increases selectivity for δ-receptors. nih.gov

The table below illustrates the impact of different substituents on the preclinical analgesic efficacy of selected analogues.

Stereochemical Considerations in Modulating Biological Activity

Stereochemistry is a paramount factor in the biological activity of 3-hydroxyphenylpiperidine analogues, with different stereoisomers often exhibiting vastly different potencies and receptor selectivities. The presence of multiple chiral centers in many of these molecules gives rise to a range of stereoisomers, each with a unique pharmacological profile.

The case of ohmefentanyl, which has three chiral centers and thus eight stereoisomers, is a stark example. nih.govwikipedia.org The analgesic potency of these isomers varies dramatically. The (3R,4S,2'S) and (3R,4S,2'R) isomers are exceptionally potent µ-agonists, being 13,100 and 2,990 times more potent than morphine, respectively. nih.gov In contrast, their corresponding antipodes are the least potent of the eight isomers. This extreme stereodifference highlights that a specific three-dimensional arrangement is required for optimal interaction with the µ-opioid receptor. Studies have concluded that the (3R,4S) configuration of the piperidine ring and an (S) configuration at the phenylethyl β-carbon are particularly beneficial for analgesic potency. nih.gov The four cis-stereoisomers of ohmefentanyl are known to have different profiles for binding affinity, potency, and efficacy, which suggests they may interact with different domains of the µ-opioid receptor. rti.org

In the class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists, the (3R,4R) isomer is generally more potent as an opioid antagonist than the (3S,4S) isomer. nih.gov Furthermore, the trans configuration of the 3- and 4-methyl groups on the piperidine ring is critical for pure antagonist activity, as the corresponding cis-isomer displays mixed agonist-antagonist properties. nih.gov This is attributed to the conformation of the 4-(3-hydroxyphenyl) group, which is thought to be in an equatorial orientation in the active antagonist conformation. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-(1-Piperidinylcarbonyl)phenol Derivatives

Quantitative structure-activity relationship (QSAR) modeling has been employed to understand and predict the pharmacological activity of piperidine-based compounds, including analogues related to the 3-hydroxyphenylpiperidine scaffold. These computational models correlate variations in the chemical structure of compounds with their biological activities, providing insights into the key features required for potent and selective receptor interaction.

QSAR models for fentanyl-like molecules, which share the phenylpiperidine core, have been developed to predict their binding affinity for the µ-opioid receptor. nih.govkcl.ac.uk These models are built using datasets of known ligands and their experimentally determined binding affinities (Ki values). kcl.ac.uk For example, one study utilized a set of 115 fentanyl-like structures to create and validate predictive models. kcl.ac.uk The process involves dividing the dataset into a training set (to build the model) and a test set (to validate its predictive power). kcl.ac.uk Statistical methods are used to confirm the quality and robustness of the resulting models. nih.gov Such models, including 3D-QSAR approaches, can then be used to screen virtual libraries of novel compounds to identify potential new ligands with high predicted affinity before they are synthesized and tested in the lab. kcl.ac.uk

QSAR models help to identify the critical physicochemical properties and structural motifs that govern biological activity. For µ-opioid receptor ligands, these models often highlight the importance of specific steric, electrostatic, and hydrophobic features. nih.gov

A unified SAR theory for opioids suggests that for a compound to have analgesic activity, it must possess an aromatic ring and a heterocyclic ring (like piperidine) that can occupy a similar spatial position to the corresponding rings in the rigid morphine template. nih.gov Molecular dynamics simulations of fentanyl binding to the µ-opioid receptor show that the interaction is stabilized by a salt bridge between the protonated piperidine nitrogen and a conserved aspartate residue (Asp147) in the receptor, as well as an aromatic stacking interaction between the phenethyl group and a tryptophan residue (Trp293). nih.gov

For the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists, SAR and conformational analyses indicate that the pure antagonist activity is mediated through a low-energy conformation where the 4-(3-hydroxyphenyl) group is in an equatorial orientation. nih.gov This specific conformation is crucial for producing the antagonist effect. These computational insights, derived from QSAR and molecular modeling, are invaluable for the rational design of new analogues with optimized and predictable pharmacological profiles.

Based on a comprehensive review of publicly available scientific literature, there is currently insufficient information to generate a detailed article on the specific chemical compound "this compound" that adheres to the provided outline. Extensive searches have not yielded specific research data regarding its molecular mechanisms, receptor interactions, cellular pathways, enzymatic effects, cellular targets, or its impact on downstream signaling and gene expression.

While research exists for structurally related compounds, such as other phenyl-piperidine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of this information. The scientific community has published studies on various derivatives, exploring their synthesis and biological activities, but the specific data required to populate the requested article sections for "this compound" itself is not present in the available literature.

Therefore, it is not possible to provide a scientifically accurate and thorough article that is strictly confined to the biological actions of "this compound" as requested.

Computational and Theoretical Chemistry Studies of 3 1 Piperidinylcarbonyl Phenol

Molecular Docking and Simulation Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). aaup.edu This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-receptor complex over time. nih.govnih.gov

For 3-(1-Piperidinylcarbonyl)phenol, molecular docking simulations can predict how it interacts with the active site of a biological target. The molecule possesses several key features that can participate in various types of interactions:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a primary hydrogen bond donor. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These groups can form critical hydrogen bonds with amino acid residues like serine, threonine, or tyrosine in a receptor's binding site.

Hydrophobic Interactions: The phenyl ring and the aliphatic piperidine (B6355638) ring can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine. nih.gov

Cation-π Interactions: The protonatable nitrogen atom within the piperidine ring can participate in cation-π interactions with aromatic residues like tryptophan or tyrosine. nih.gov

π-π Stacking: The phenyl ring can stack with the aromatic rings of residues like phenylalanine, tyrosine, or histidine.

In studies of similar piperidine-containing compounds, interactions with conserved aspartate residues (Asp 3.32) via the piperidine nitrogen have been shown to be critical for binding to certain G protein-coupled receptors (GPCRs). nih.gov Likewise, interactions with serine and phenylalanine residues are often observed. nih.gov A docking study of this compound into a hypothetical receptor would map these potential interaction points to predict its binding orientation.

Docking algorithms generate multiple possible binding poses (modes) of a ligand within a receptor's active site. These poses are then ranked using a scoring function, which estimates the binding affinity (typically as a negative Gibbs free energy, ΔG, in kcal/mol). A more negative score indicates a higher predicted binding affinity.

The analysis for this compound would involve assessing the different conformations it can adopt. The flexibility of the piperidine ring (which typically adopts a chair conformation) and the rotation around the bond connecting the carbonyl group to the phenyl ring allow the molecule to fit into binding pockets of various shapes. nih.gov The final predicted binding mode is the one that maximizes favorable interactions and minimizes steric clashes, resulting in the best docking score.

Molecular dynamics simulations can further refine this by showing the stability of the docked pose, revealing how water molecules might mediate interactions and how the protein structure might adjust to the ligand's presence. nih.gov

Table 1: Illustrative Docking Scores and Binding Affinities for a Ligand with Different Protein Targets (Note: This table is a representative example of data obtained from docking studies and does not represent actual experimental results for this compound.)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |

| Sigma-1 Receptor (S1R) | 6DK1 | -9.2 | Glu172, Tyr173, Trp164 |

| Monoamine Oxidase B (MAO-B) | 2BYB | -7.9 | Tyr398, Tyr435, Cys172 |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. researchgate.net DFT provides a balance between accuracy and computational cost, making it a standard method for studying medium-sized organic molecules.

Before calculating properties, the molecule's three-dimensional structure must be optimized to find its lowest energy conformation. For this compound, a DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would confirm the planarity of the phenyl ring and the stable chair conformation of the piperidine ring. researchgate.netresearchgate.net

Electronic structure analysis provides insight into the distribution of electrons. A Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and electron-poor regions of the molecule. nih.govdergipark.org.tr For this compound, the MEP would show negative potential (red/yellow) around the phenolic oxygen and carbonyl oxygen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the phenolic hydrogen, indicating a site for nucleophilic attack. dergipark.org.tr

Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These values are typical bond lengths and angles expected from a DFT optimization and are not experimentally derived.)

| Parameter | Description | Predicted Value |

| Bond Lengths | ||

| C=O | Carbonyl double bond | ~1.24 Å |

| C-N | Amide C-N bond | ~1.37 Å |

| O-H | Phenolic hydroxyl bond | ~0.97 Å |

| C-O | Phenolic C-O bond | ~1.36 Å |

| Bond Angles | ||

| O=C-N | Amide angle | ~122° |

| C-O-H | Phenolic angle | ~109° |

DFT calculations can accurately predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which are essential for chemical characterization.

IR Spectrum: The theoretical IR spectrum would show characteristic vibrational frequencies. For this compound, key predicted peaks would include the O-H stretching of the phenol (B47542) group (~3400-3600 cm⁻¹), the strong C=O stretching of the amide carbonyl group (~1650 cm⁻¹), and the C-N stretching of the amide bond (~1250-1350 cm⁻¹). nih.govresearchgate.net

NMR Spectrum: Gauge-Including Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts. For this molecule, distinct signals would be predicted for the aromatic protons on the phenyl ring, the aliphatic protons on the piperidine ring (with different shifts for axial and equatorial positions), and the phenolic -OH proton. Similarly, unique ¹³C signals would be calculated for the carbonyl carbon, the aromatic carbons, and the piperidine carbons. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: This table shows representative data from a DFT frequency calculation.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | Phenol | 3550 |

| C-H stretch | Aromatic | 3080 |

| C-H stretch | Aliphatic (Piperidine) | 2950-2850 |

| C=O stretch | Amide I | 1655 |

| C=C stretch | Aromatic | 1605, 1580 |

| C-N stretch | Amide | 1310 |

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron to a higher energy state. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO would likely be distributed across the carbonyl group and the phenyl ring.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors like chemical potential, hardness, softness, and electrophilicity can be calculated to quantify the molecule's reactivity. nih.gov A molecule with low hardness and high softness is considered more reactive. researchgate.net

Fukui Functions: The Fukui function is a local reactivity descriptor that identifies which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, the Fukui function would likely highlight the phenolic oxygen and the piperidine nitrogen as probable sites for electrophilic attack, and the carbonyl carbon as a key site for nucleophilic attack.

Table 4: Representative Global Reactivity Descriptors Calculated from FMO Energies (Note: This table is an illustrative example based on typical values for similar organic molecules.)

| Descriptor | Formula | Illustrative Value (eV) |

| HOMO Energy (E_HOMO) | - | -6.20 |

| LUMO Energy (E_LUMO) | - | -1.50 |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.70 |

| Ionization Potential (I) | -E_HOMO | 6.20 |

| Electron Affinity (A) | -E_LUMO | 1.50 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 |

| Softness (S) | 1 / (2η) | 0.21 |

| Electrophilicity (ω) | μ² / (2η) | 3.15 |

Computational Determination of pKa for the Phenolic Moiety